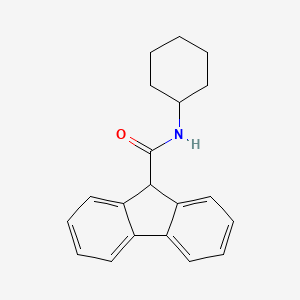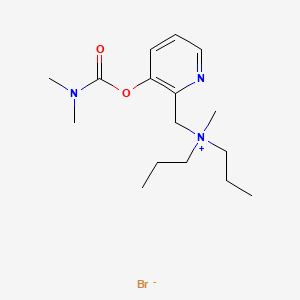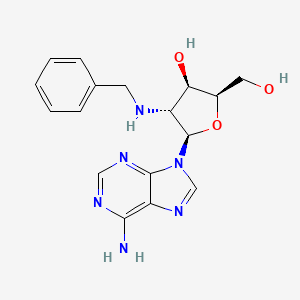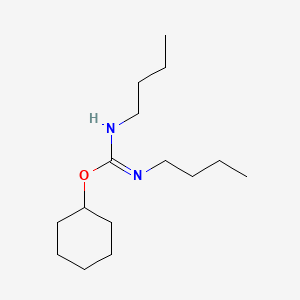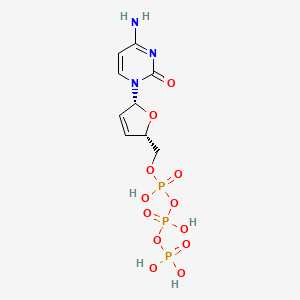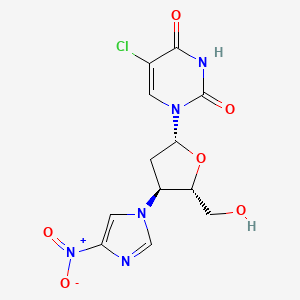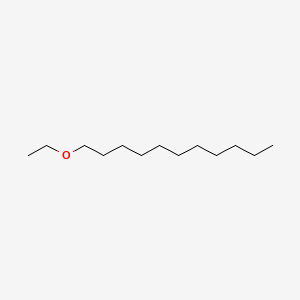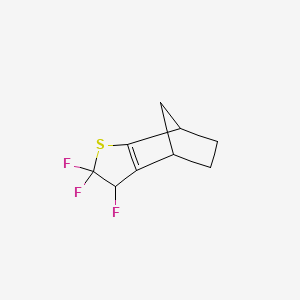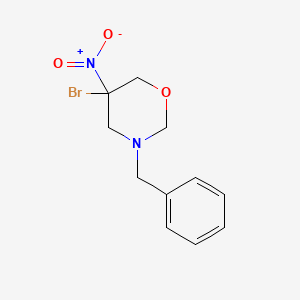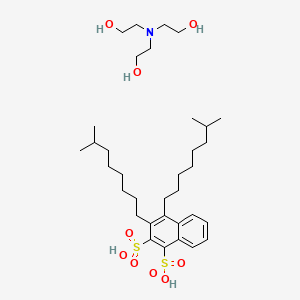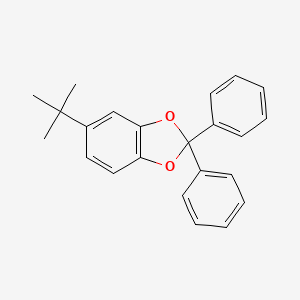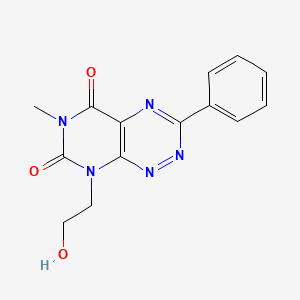
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride: is a chemical compound known for its significant pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as n-heptane, in the presence of metallic sodium. The reaction conditions include maintaining an anhydrous environment and using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with muscarinic acetylcholine receptors.
Medicine: Research focuses on its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: The compound is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as a competitive inhibitor, blocking the binding of acetylcholine to these receptors. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects, including anticholinergic effects such as mydriasis, tachycardia, and xerostomia .
Comparaison Avec Des Composés Similaires
3-Quinuclidinyl benzilate:
Atropine: Another anticholinergic compound used in medicine for its effects on the parasympathetic nervous system.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Uniqueness: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to act as a competitive inhibitor of muscarinic acetylcholine receptors makes it valuable for research and potential therapeutic applications .
Propriétés
Numéro CAS |
102338-80-7 |
|---|---|
Formule moléculaire |
C22H26ClNO3 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,16-17,20,25H,12-15H2,1H3;1H |
Clé InChI |
VLQJMXTYEGGKEY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


